1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea” is a complex organic molecule that contains several functional groups including an allyl group, a pyrimidine ring, a piperidine ring, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperidine rings would likely contribute to the rigidity of the molecule, while the allyl group and the urea group could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the functional groups present in the molecule suggest that it could participate in a variety of chemical reactions. For example, the allyl group could undergo reactions typical of alkenes, such as addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of nitrogen in the pyrimidine, piperidine, and urea groups could potentially result in the formation of hydrogen bonds .Scientific Research Applications
Preclinical Pharmacology and Pharmacokinetics
A study on CERC-301, a compound with a pyrimidinyl and piperidinyl structure, delves into its pharmacodynamic and pharmacokinetic properties. CERC-301 is an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. It demonstrated high-binding affinity specific to GluN2B, with significant efficacy in the forced swim test, indicating potential antidepressant effects. This study underscores the compound's pharmacological application in targeting major depressive disorder through receptor occupancy-guided dose selection for clinical trials (Garner et al., 2015).
Metabolic Profiling in Clinical Evaluation
Another study focused on L-735,524, a potent HIV-1 protease inhibitor, revealing its metabolic pathways in human urine. The major metabolic pathways identified include glucuronidation, pyridine N-oxidation, and N-depyridomethylation, among others. This research provides insights into the drug's metabolism, which is crucial for its clinical evaluation and understanding its pharmacokinetics (Balani et al., 1995).
Drug-Induced Parkinsonism Study
Research on the illicit drug use leading to marked parkinsonism highlighted the presence of compounds like MPTP and MPPP, which bear structural relevance to complex piperidinyl derivatives. This study provides critical insights into the neurotoxic potential of certain chemical compounds, underscoring the importance of understanding chemical interactions within the nervous system (Langston et al., 1983).
Renal Clearance Study
Investigations into the renal clearance of creatinine in the presence of INCB039110, a JAK inhibitor, reveal the intricate interplay of multiple renal transporters. This study emphasizes the compound's impact on serum creatinine levels, providing a molecular mechanism for observed increases in serum creatinine without changes in glomerular filtration rate (Zhang et al., 2015).
Future Directions
Properties
IUPAC Name |
1-prop-2-enyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-2-6-17-14(20)18-11-12-4-9-19(10-5-12)13-15-7-3-8-16-13/h2-3,7-8,12H,1,4-6,9-11H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPZBIMIKHDSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NCC1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.